![molecular formula C19H17F2N3O3S2 B2888291 N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 312592-95-3](/img/structure/B2888291.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, also known as DFB or DFB-PZ, is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications.
Applications De Recherche Scientifique
Antimicrobial Studies
A significant area of application for derivatives of benzothiazole, which includes compounds structurally related to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, is in antimicrobial research. Studies have synthesized and evaluated the antimicrobial activity of various substituted 2-aminobenzothiazoles derivatives. These compounds, characterized by spectral analysis and molecular docking, exhibited good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains, suggesting a path for designing potent antimicrobial agents (Anuse et al., 2019).
Anti-mycobacterial Research
The design and synthesis of thiazole-aminopiperidine hybrid analogues have demonstrated significant in vitro activity against Mycobacterium tuberculosis, highlighting the potential of benzothiazole derivatives in developing new anti-tubercular drugs. These compounds, evaluated through various assays, have shown promise in inhibiting mycobacterial growth, providing a basis for further exploration in anti-tuberculosis drug development (Jeankumar et al., 2013).
Anticancer Activity
Derivatives of benzothiazole have been investigated for their anticancer properties. The synthesis of new compounds and their evaluation against cancer cell lines offer insights into the therapeutic potential of benzothiazole derivatives, including structures similar to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, in oncology research. These studies indicate a promising avenue for anticancer drug development, emphasizing the need for further investigation into the biological activities of benzothiazole derivatives (Ravinaik et al., 2021).
Synthesis and Evaluation of Prokinetic Agents
Research into cinitapride-related derivatives, which share a structural resemblance to N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, has highlighted the synthesis of benzimidazole derivatives with potential prokinetic activity. These compounds have been evaluated for their anti-ulcerative properties, contributing to the development of new therapeutic agents for gastrointestinal motility disorders. This area of research underscores the versatility of benzothiazole derivatives in medicinal chemistry (Srinivasulu et al., 2005).
Propriétés
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3S2/c20-13-10-15(21)17-16(11-13)28-19(22-17)23-18(25)12-4-6-14(7-5-12)29(26,27)24-8-2-1-3-9-24/h4-7,10-11H,1-3,8-9H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIHEBBIBSIFHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.